2-fluoro-N-(phenylcarbamothioyl)benzamide
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Overview
Description
2-fluoro-N-(phenylcarbamothioyl)benzamide is a thiourea derivative that has garnered attention due to its potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of a fluorine atom on the benzamide ring and a phenylcarbamothioyl group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(phenylcarbamothioyl)benzamide typically involves the reaction between benzoyl chloride derivatives and N-phenylthiourea. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Preparation of benzoyl chloride derivative.
Step 2: Reaction of the benzoyl chloride derivative with N-phenylthiourea in the presence of a base, such as triethylamine, to form the desired thiourea derivative.
The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(phenylcarbamothioyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The fluorine atom on the benzamide ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol or amine derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
2-fluoro-N-(phenylcarbamothioyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, particularly against breast cancer cells.
Materials Science: The compound can be used as a corrosion inhibitor for mild steel in acidic environments.
Biological Studies: The compound’s ability to interact with biological molecules makes it a valuable tool for studying biomolecule-ligand interactions and drug design.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(phenylcarbamothioyl)benzamide involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound is believed to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival. By binding to EGFR, the compound can disrupt signaling pathways that promote cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
- N-(phenylcarbamothioyl)-4-bromobenzamide
- N-(phenylcarbamothioyl)-4-fluorobenzamide
Comparison
2-fluoro-N-(phenylcarbamothioyl)benzamide is unique due to the presence of the fluorine atom, which can enhance its chemical stability and biological activity. Compared to its bromine-substituted counterpart, the fluorine derivative may exhibit different reactivity and potency in biological systems .
Properties
IUPAC Name |
2-fluoro-N-(phenylcarbamothioyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2OS/c15-12-9-5-4-8-11(12)13(18)17-14(19)16-10-6-2-1-3-7-10/h1-9H,(H2,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMPCZXXXFULAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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